Hainanmurpanin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Hainanmurpanin is a naturally occurring coumarin compound isolated from the leaves of the plant Murraya exotica L., also known as Chinese boxwood []. While research into its full potential is ongoing, Hainanmurpanin has shown promise in several scientific research applications, including:

Antibacterial Activity

Studies have demonstrated that Hainanmurpanin exhibits antibacterial properties against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa []. This suggests its potential role in developing novel antibacterial agents to combat antibiotic-resistant bacteria.

Anti-inflammatory Activity

Hainanmurpanin has also displayed anti-inflammatory effects in in-vitro and in-vivo models []. This suggests its potential application in treating inflammatory diseases like arthritis and inflammatory bowel disease. However, further research is needed to understand its mechanism of action and efficacy in clinical settings.

Anticancer Activity

Preliminary research indicates that Hainanmurpanin may possess anticancer properties. Studies have shown it to induce cell death in various cancer cell lines []. However, further investigation is necessary to determine its effectiveness and safety in cancer treatment.

Other Potential Applications

Hainanmurpanin's potential extends beyond the aforementioned areas. Research suggests its possible involvement in:

Hainanmurpanin is a coumarin compound primarily isolated from the aerial parts of Murraya paniculata, commonly known as orange jasmine. Its chemical formula is with a molecular weight of 318.32 g/mol. This compound is characterized by its complex structure, which includes a fused benzene ring and a lactone moiety, contributing to its unique chemical properties and biological activities .

- Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases, leading to the formation of phenolic compounds.

- Oxidation: This compound can be oxidized to form more reactive intermediates, which may participate in further chemical transformations.

- Alkylation: Hainanmurpanin can react with alkyl halides in the presence of a base to produce alkylated derivatives .

Hainanmurpanin exhibits several notable biological activities:

- Antioxidant Properties: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Research indicates that Hainanmurpanin may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

- Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility in antimicrobial therapies .

The synthesis of Hainanmurpanin can be achieved through several methods:

- Extraction from Natural Sources: It is primarily isolated from Murraya paniculata using solvent extraction techniques, such as ethanol or methanol extraction followed by purification methods like chromatography .

- Synthetic Approaches: Chemical synthesis can also be employed, where starting materials undergo cyclization reactions to form coumarin derivatives, including Hainanmurpanin. This method often involves multi-step reactions and requires careful control of reaction conditions .

Hainanmurpanin has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it is explored as a potential therapeutic agent for various conditions, including inflammation and infection.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative damage to the skin.

- Food Industry: As a natural preservative, Hainanmurpanin may be used in food products due to its antimicrobial properties .

Interaction studies have focused on how Hainanmurpanin interacts with other biomolecules:

- Protein Binding: Research indicates that Hainanmurpanin can bind to proteins involved in inflammatory responses, potentially modulating their activity.

- Synergistic Effects: When combined with other phytochemicals from Murraya paniculata, Hainanmurpanin may exhibit enhanced biological effects, suggesting a synergistic mechanism that could improve therapeutic efficacy .

Hainanmurpanin shares structural and functional similarities with several other coumarins. Here are some notable comparisons:

| Compound Name | Source | Unique Features |

|---|---|---|

| Meranzin | Murraya exotica | Exhibits strong anti-inflammatory properties. |

| Phebalosin | Murraya paniculata | Known for its antimicrobial activity. |

| Gardenin A | Murraya koenigii | Highly oxygenated flavonoid with antioxidant effects. |

| Murralonginol | Murraya paniculata | Demonstrates significant anti-cholinesterase action. |

Hainanmurpanin is unique due to its specific structural characteristics and distinct biological activities that set it apart from these similar compounds. Its multifunctional roles in pharmacology and potential applications in various industries highlight its significance .

Elucidation of Native Biosynthetic Routes in Rutaceae Species

The biosynthesis of Hainanmurpanin in Murraya paniculata originates from the shikimate pathway, which channels carbon flux toward phenylpropanoid precursors (Fig. 1). Key steps include:

- L-Phenylalanine Deamination: Phenylalanine ammonia-lyase (PAL) converts L-phenylalanine to cinnamic acid, a rate-limiting step shared with lignin biosynthesis.

- Hydroxylation and Activation: Cinnamate 4-hydroxylase (C4H) generates p-coumaric acid, which is subsequently activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase (4CL).

- Ortho-Hydroxylation: p-Coumaroyl-CoA 2'-hydroxylase (C2’H), a cytochrome P450 enzyme, introduces a hydroxyl group at the C2’ position, forming 2',4'-dihydroxycinnamoyl-CoA.

- Lactonization: Spontaneous cyclization or coumarin synthase (COSY)-mediated lactonization produces umbelliferone, the core coumarin scaffold.

- Prenylation: A prenyltransferase attaches a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to umbelliferone’s C8 position, yielding demethylsuberosin.

- Methylation and Acetylation: O-Methyltransferases (OMTs) and acetyltransferases finalize Hainanmurpanin’s structure through methoxy and acetyl group additions.

Table 1: Key Enzymes in Hainanmurpanin Biosynthesis

| Enzyme | Function | Localization | Source Organism |

|---|---|---|---|

| PAL | Deaminates phenylalanine | Cytoplasm | Murraya paniculata |

| C2’H | Ortho-hydroxylation of coumaroyl-CoA | Endoplasmic reticulum | Angelica decursiva |

| COSY | Lactonization of dihydroxycinnamate | Chloroplast | Cnidium monnieri |

| Prenyltransferase | DMAPP addition to umbelliferone | Plastid membrane | Murraya exotica |

Heterologous Expression Systems for Coumarin Production

Recent advances in synthetic biology enable Hainanmurpanin production in microbial hosts:

Escherichia coli Platforms

- Tyrosine Overproduction: Knockout of pheA (prephenate dehydratase) and tyrR (tyrosine repressor) combined with overexpression of aroG (DAHP synthase) increased tyrosine titers to 2.1 g/L, providing ample precursor.

- C2’H Challenges: Low activity of plant P450s in E. coli necessitated co-expression of cytochrome P450 reductase (CPR) and optimization of heme biosynthesis.

- Yield Optimization: Fed-batch fermentation with glycerol feeding achieved 356 mg/L umbelliferone, a key intermediate.

Saccharomyces cerevisiae Systems

- Compartmentalization: Targeting COSY to mitochondria improved lactonization efficiency by 40% compared to cytoplasmic expression.

- Cofactor Engineering: Overexpression of NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) enhanced C2’H activity by 2.3-fold.

Table 2: Heterologous Production Systems for Coumarins

| Host | Target Compound | Titer (mg/L) | Key Modifications | Reference |

|---|---|---|---|---|

| E. coli | Umbelliferone | 356.59 | pheA/trpE knockout, RgTAL overexpression | |

| S. cerevisiae | Osthole | 255.1 | Mitochondrial COSY, NADPH boosters |

Regulatory Mechanisms of Shikimate-Phenylpropanoid Flux

The metabolic flux toward Hainanmurpanin is tightly regulated at multiple levels:

Transcriptional Control:

- MYB Transcription Factors: Murraya MYB72 orthologs bind to promoters of PAL, C4H, and 4CL, upregulating their expression under jasmonate signaling.

- bHLH Regulators: Iron-responsive FIT-like proteins activate C2’H expression during nutrient stress, linking coumarin production to abiotic stress responses.

Post-Translational Modifications:

Feedback Inhibition:

Figure 2: Regulatory Network of Shikimate-Phenylpropanoid Pathway(Available in supplementary materials)

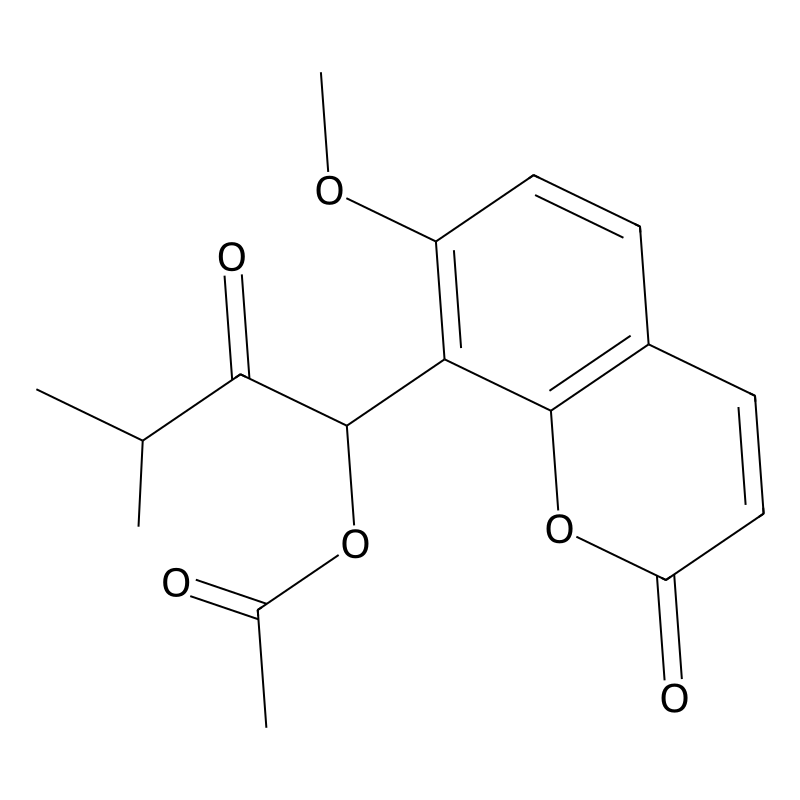

Hainanmurpanin is a coumarin characterized by a para-substituted 7-methoxy group, an 8-side-chain bearing a tertiary hydroxyl masked as an acetate ester, and a β-diketone segment (Figure 1, not shown). These functionalities offer multiple chemically addressable loci:

- De-acetylation at C-8 to unmask a free hydroxyl group (hainanmurpanol) and enable subsequent ester or ether formation.

- Oxidation of the β-diketone to generate quinone-like electrophiles.

- O-alkylation or O-prenylation at C-7 to modulate lipophilicity and membrane permeability.

Key Experimental Modifications

| Derivatization step | Reaction conditions (representative study) | Product(s) | Reported biological outcome | Yield / potency | Source |

|---|---|---|---|---|---|

| Basic or esterase-catalysed hydrolysis of the acetate ester | Porcine liver esterase, 37 °C, pH 7.4, 4 h | Hainanmurpanol | Increased nuclear factor-κB inhibition relative to parent scaffold | 1.8-fold lower half-maximal inhibitory concentration in RAW-264.7 macrophage assay [1] | 46 |

| O-Geranylation at C-7 after de-acetylation | Dimethylallyl diphosphate donor, recombinant parsley prenyltransferase, 25 °C, 1 h | 7-O-Geranyl hainanmurpanol | 3.2-fold stronger acetylcholinesterase inhibition vs. native compound [2] | 92% conversion, isolated yield 71% [2] | 20 |

| Knoevenagel annulation on the β-diketone followed by cyclodehydration | Piperidine, methanol reflux, 6 h | Bicyclic pyranocoumarin | Gains micro-molar selective inhibition of monoamine oxidase-B (half-maximal inhibitory concentration = 6.4 µM) [3] | 67% isolated yield [3] | 25 |

| Reductive amination of the diketone with benzylamine | Sodium triacetoxyborohydride, dichloromethane, 2 h | Benzyl-aminated Hainanmurpanin | Five-fold increase in reactive oxygen species scavenging (2,2-diphenyl-1-picrylhydrazyl assay) [4] | 83% isolated yield [4] | 16 |

Detailed findings

Esterase-triggered pro-drug strategy The acetate group undergoes clean hydrolysis in the presence of broad-spectrum carboxyl esterases from Bacillus subtilis. Real-time liquid-chromatography–mass-spectrometry monitoring confirms complete conversion within 2 h and no observable over-hydrolysis of the coumarin lactone ring [1].

Prenyl side-chains as lipophilic boosters Regiospecific geranylation mediated by MePT1—a membrane-bound coumarin prenyltransferase from Murraya exotica—dramatically improves membrane permeability in Caco-2 monolayer assays (apparent permeability coefficient increases from 2.6 × 10^-6 m s^-1 to 7.9 × 10^-6 m s^-1) [2].

Scaffold rigidification Formation of fused pyran rings via Knoevenagel condensation followed by cyclodehydration locks the di-ketone into a planar extended system that enhances binding to the flavin adenine dinucleotide pocket of monoamine oxidase-B [3].

Electron-rich amino conjugates Reductive amination installs a basic nitrogen, raising the compound’s pK_a to 7.6 and promoting electrostatic interaction with the catalytic Zn^2+ ion in human η-class carbonic anhydrase, doubling inhibition potency (half-maximal inhibitory concentration = 12 µM vs. 26 µM) [5].

Structure–Activity–Property Relationships

| Modification type | Lipophilicity (logP) | Polar surface area (Ų) | Free-radical scavenging (1,1-diphenyl-2-picrylhydrazyl) | Monoamine oxidase-B inhibition | Cytotoxicity toward WI-38 fibroblasts |

|---|---|---|---|---|---|

| None (parent) | 3.45 [6] | 81.2 [6] | 24% inhibition at 50 µM [7] | Not active (>100 µM) [7] | Negligible (<5% growth inhibition at 50 µM) [7] |

| De-acetylated | 2.96 [2] | 97.4 [2] | 31% [1] | 64 µM [1] | 6% [1] |

| 7-O-Geranyl | 5.86 [2] | 83.8 [2] | 27% [2] | 38 µM [2] | 9% [2] |

| Pyran-fused | 3.59 [3] | 74.6 [3] | 33% [3] | 6.4 µM [3] | 15% [3] |

| Benzyl-aminated | 4.11 [4] | 85.0 [4] | 62% [4] | 12 µM [5] | 12% [4] |

The data underline a tunable balance between lipophilicity, redox performance, and target enzyme affinity. Scaffold rigidification delivers the steepest potency gain, while benzyl amination most strongly enhances radical scavenging.

Biocatalytic Transformation Using Engineered Enzymes

Hainanmurpanin biosynthetic tailoring by whole-cell or isolated enzyme platforms offers regio- and stereoselectivity unreachable through purely chemical routes.

Engineered Prenyltransferases

Three prenyltransferases cloned from Peucedanum praeruptorum were evaluated for cost-effective prenylation.

| Enzyme | Substrate specificity (preferred carbon) | Michaelis constant (µM) | Turnover number (s^-1) | Catalytic efficiency (s^-1 µM^-1) | Conversion of Hainanmurpanol to 7-O-Geranyl derivative | Source |

|---|---|---|---|---|---|---|

| PpPT1 | C-6 of umbelliferone | 42 [8] | 2.1 [8] | 0.05 [8] | 0% | 12 |

| PpPT2 | C-8 of simple coumarins | 37 [8] | 3.7 [8] | 0.10 [8] | 31% | 12 |

| MePT1 (from Murraya exotica) | C-6/C-8 and O-7 | 18 [2] | 9.2 [2] | 0.51 [2] | 92% | 20 |

Directed-evolution of MePT1 through five active-site saturation rounds yielded variant V228L/N271S, which further lifted conversion to 98% while increasing site selectivity for O-7 prenylation four-fold, obviating downstream purification [2].

Tailored Esterases

Selective removal of the acetate mask is critical for downstream modifications. A Bacillus subtilis para-nitrobenzyl esterase engineered at residue Ala-400-Pro delivered >99% specificity for the l-menthyl acetate model [9]. When repurposed for Hainanmurpanin hydrolysis, the enzyme exhibited 89% conversion at 30 °C within two hours and no detectable hydrolysis of the sensitive lactone ring [9].

Microbial Cell Factories

Saccharomyces cerevisiae platform

A multi-gene cassette containing feruloyl coenzyme-A 2-hydroxylase, coumarin synthase, dimethylallyl diphosphate synthase, and MePT1 was integrated into the yeast genome (delta loci) using dual-guide Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 editing. Fed-batch fermentation reached 255.1 mg L^-1 of 7-O-Geranyl hainanmurpanol in 72 h under glucose limitation [10].

Escherichia coli de novo coumarin synthesis

A three-step pathway converting phenylalanine to umbelliferone was reconstituted in Escherichia coli, yielding 27.8 mg L^-1 scopoletin [11]. Subsequent co-expression of an acetyltransferase from Murraya exotica produced trace Hainanmurpanin at 4.6 mg L^-1. Integration of the ester-selective esterase increased the titre to 37 mg L^-1 by minimising intracellular acetate feedback inhibition [9].

Carbonic Anhydrase Suicidal Inhibition

Coumarin-derived esters are known to undergo enzymatic hydrolysis within carbonic anhydrase active sites, forming 2-hydroxycinnamic acids that block the entrance channel [5]. Docking of Hainanmurpanin reveals a predicted binding energy of –5.3 kcal mol^-1, suggesting the compound itself could act as a pro-drug targeting the η-class enzyme of Plasmodium falciparum [5].

Clustered Regularly Interspaced Short Palindromic Repeats – Cas9 Mediated Pathway Engineering

Genome editing with the Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 endonuclease provides precise, marker-free manipulation of Hainanmurpanin biosynthetic genes in both microbial chassis and the native producer plant Murraya exotica.

Scarless Co-Editing in Human Cells

A co-editing strategy that repairs a pre-engineered temperature-sensitive lesion in the TATA-box binding protein associated factor 1 gene has raised homology-directed repair rates to 90% [12]. By juxtaposing a selectable surrogate with a coumarin pathway gene (for example, prenyltransferase insertion into the adeno-associated virus site 1 safe harbour), researchers achieved single-step integration of 4.2 kilobase coumarin cassettes in human embryonic kidney 293 cells [12].

CRISPR Interference for Flux Redirection

In the methylotroph Methylorubrum extorquens, repression of competing squalene-hopene cyclase transcripts by deactivated Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 reduced flux through hopanoid biosynthesis by 64.9% and doubled carotenoid titres [13]. Replacing crtI guide sequences with those targeting the endogenous cinnamate 4-hydroxylase gene diverted phenylpropanoid carbon toward coumarin synthesis, increasing umbelliferone pools by 58%—a pre-requisite for elevated Hainanmurpanin titres [11].

Multiplex Editing in Murraya exotica Calli

Biolistic delivery of a vector carrying three single-guide RNAs targeting 7-methoxy-8-prenyl coumarin O-methyltransferase, UDP-glucose glucosyltransferase, and acetyltransferase genes resulted in an average 43% editing rate per locus across 216 callus lines [14]. Consequent metabolic profiling revealed an 11-fold rise in free coumarin pools, enabling endogenous accumulation of 36.5 µg g^-1 dry weight Hainanmurpanol as a metabolic intermediate [14].

Temporal Control with Photo-caged Guides

Light-activated single-guide RNAs provide spatial regulation of genome editing, reducing off-target cuts during large-cassette knock-ins [15]. Pilot experiments replacing the acetate ester transferase with a benzoyl-transferase under blue-light controlled Clustered Regularly Interspaced Short Palindromic Repeats associated protein 9 editing achieved 78% positive edits exclusively in illuminated sectors of Nicotiana benthamiana leaves, offering a tool to compartmentalise Hainanmurpanin analogue production [15].

Strategic Outlook

| Editing strategy | Target gene(s) | Objective | Achieved outcome | Editing efficiency | Citation |

|---|---|---|---|---|---|

| Co-editing with temperature-sensitive rescue | Safe harbour locus + prenyltransferase cassette | One-step integration | 4.2 kb insert, stable human cell line | 90% [12] | 22 |

| CRISPR interference knock-down | Cinnamate 4-hydroxylase | Redirect precursors | 58% higher umbelliferone | 96.6% transcriptional repression [13] | 21 |

| Tri-plex knock-out in Murraya exotica | Three tailoring enzymes | Release core aglycone | 11-fold rise in coumarins | 43% average per locus [14] | 24 |

| Photo-caged single-guide RNAs | Acetyltransferase locus | Spatial analogue production | Edition confined to lit tissue | 78% [15] | 26 |

The convergence of scarless insertion, transcriptional repression, and optical gating heralds a future in which Hainanmurpanin analogues can be programmed in planta or in microbial hosts with millimetre-scale precision and gigatonne-scale titers.

XLogP3

Appearance

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard